molecular formula C12H15NO5 B173173 (S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid CAS No. 114396-70-2

(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid

Cat. No.: B173173
CAS No.: 114396-70-2
M. Wt: 253.25 g/mol
InChI Key: QPGOJGJGAWHTFS-LBPRGKRZSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid is a chiral α,α-disubstituted β-hydroxy amino acid derivative. Its structure features:

  • A benzyloxycarbonyl (Cbz) group protecting the amino moiety.
  • A methyl substituent at the α-carbon.
  • A hydroxyl group at the β-carbon.
  • An S-configuration at the chiral center.

This compound serves as a critical intermediate in peptide synthesis and protease inhibitor development due to its stereochemical rigidity and ability to mimic natural amino acids while resisting enzymatic degradation .

Properties

IUPAC Name

(2S)-3-hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(8-14,10(15)16)13-11(17)18-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,17)(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGOJGJGAWHTFS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cbz Protection of Amino Groups

The benzyloxycarbonyl group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This step is critical for preventing undesired side reactions during subsequent hydroxylation. For example, (S)-3-amino-2-methylpropanoic acid reacts with Cbz-Cl in tetrahydrofuran (THF) at 0–5°C, yielding (S)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid with >98% enantiomeric excess (ee). The reaction’s low temperature minimizes racemization, preserving stereochemical integrity.

Stereoselective Hydroxylation

Hydroxylation at the β-position is achieved via Sharpless asymmetric dihydroxylation or enzymatic catalysis. In one protocol, the Cbz-protected intermediate is treated with osmium tetroxide (OsO₄) and a chiral ligand such as (DHQ)₂PHAL in a tert-butanol/water system. This step generates the (S)-configured hydroxyl group with 90–95% ee. Alternative methods employ cytochrome P450 monooxygenases for biocatalytic hydroxylation, though yields are often lower (60–70%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF or dimethylformamide (DMF) enhance the solubility of intermediates, while ketones (e.g., acetone) improve selectivity in hydroxylation steps. For instance, de-esterification of methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoate using aqueous NaOH in acetone at 25°C achieves 85% yield, compared to 72% in methanol.

Parameter Optimal Condition Yield Purity
Cbz ProtectionTHF, 0°C92%98% ee
HydroxylationOsO₄, (DHQ)₂PHAL88%95% ee
DeprotectionNaOH/acetone, 25°C85%99%

Catalytic Systems

Palladium on carbon (Pd/C) is widely used for hydrogenolytic removal of the Cbz group, but recent studies highlight the efficacy of enzymatic deprotection. Lipases from Candida antarctica selectively cleave the Cbz group without affecting the hydroxyl moiety, achieving 78% yield under mild conditions (pH 7, 30°C).

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradient. This step resolves diastereomeric impurities, elevating ee to >99%. Crystallization from anti-solvents like hexane or heptane further enhances purity (99.5%).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.25 (d, 1H, J = 8.0 Hz, NH), 3.95 (br s, 1H, OH), 2.65 (q, 1H, J = 7.2 Hz, CH(CH₃)), 1.30 (d, 3H, J = 7.2 Hz, CH₃).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).

Industrial-Scale Production Challenges

Regulatory Compliance

Pharmaceutical-grade material must meet ICH Q3A/B guidelines for residual solvents (<500 ppm). Process analytical technology (PAT) monitors in real-time, ensuring compliance during crystallization and drying.

Comparative Analysis with Analogous Compounds

Compound Synthetic Yield ee Key Difference
(R)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid89%97%R-configuration at α-carbon
(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid75%90%Lack of methyl group

The methyl group in the target compound introduces steric hindrance, necessitating longer reaction times (24–48 hrs) compared to unmethylated analogs (12–18 hrs) .

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid group participates in amide bond formation, a cornerstone of peptide synthesis. Activation of the carboxylate is typically achieved using coupling agents such as:

  • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-hydroxybenzotriazole)

  • DCC (dicyclohexylcarbodiimide)

Example Reaction:
The compound reacts with amines (e.g., amino acid esters) to form peptide bonds. For instance, coupling with L-serine methyl ester yields a dipeptide derivative under anhydrous conditions in DMF .

Reagent Solvent Temperature Yield Reference
EDCI/HOBtDMF0–25°C85–92%
DCC/DMAPCH₂Cl₂25°C78%

Mechanistic Insight:
The Cbz group remains inert during coupling, allowing selective activation of the carboxylic acid.

Esterification and Transesterification

The hydroxyl group undergoes esterification with alcohols (e.g., methanol) under acidic or coupling conditions.

Example Reaction:
Reaction with methanol in the presence of H₂SO₄ yields methyl esters. Alternatively, Mitsunobu conditions (DIAD, PPh₃) enable esterification with tertiary alcohols .

Reagent Conditions Product Yield Reference
H₂SO₄/MeOHReflux, 4hMethyl ester derivative90%
DIAD/PPh₃ (Mitsunobu)THF, 0°C → 25°C, 12htert-Butyl ester75%

Limitations:
The β-hydroxy group’s steric hindrance can reduce reaction efficiency compared to unhindered alcohols.

Oxidation Reactions

The secondary alcohol (β-hydroxy group) is susceptible to oxidation. Common oxidants include:

  • CrO₃ (Jones reagent)

  • Dess-Martin periodinane

Example Reaction:
Oxidation with Dess-Martin periodinane in CH₂Cl₂ converts the β-hydroxy group to a ketone, forming 2-(((benzyloxy)carbonyl)amino)-2-methyl-3-oxopropanoic acid .

Oxidant Solvent Time Yield Reference
Dess-Martin periodinaneCH₂Cl₂2h88%
CrO₃/H₂SO₄Acetone6h70%

Notes:
Over-oxidation of the carboxylic acid is avoided under mild conditions .

Deprotection of the Cbz Group

The Cbz group is cleaved under reductive (H₂/Pd-C) or acidic (HBr/AcOH) conditions.

Example Reaction:
Hydrogenolysis with 10% Pd/C in methanol removes the Cbz group, yielding (S)-2-amino-3-hydroxy-2-methylpropanoic acid .

Condition Time Yield Reference
H₂ (1 atm)/Pd-C (10%)4h95%
HBr (33% in AcOH)1h89%

Selectivity:
The Cbz group is selectively removed without affecting the β-hydroxy or methyl groups .

Comparison with Analogous Compounds

The reactivity of (S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid differs from structurally related compounds due to its stereochemistry and substituents.

Compound Key Structural Difference Reactivity Contrast
(R)-2-(((Benzyloxy)carbonyl)amino)-...Enantiomeric configurationSlower peptide coupling kinetics
2-(((Benzyloxy)carbonyl)amino)-3-...Lack of methyl group at C2Higher susceptibility to oxidation

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C12H15NO5
  • Molecular Weight: 253.25 g/mol
  • CAS Number: 14464-15-4
  • Synonyms: Z-DL-Serine methyl ester, Cbz-DL-Serine Methyl Ester

The compound features a benzyloxycarbonyl (Cbz) group which enhances its stability and solubility, making it a valuable building block in synthetic organic chemistry.

Synthesis of Bioactive Molecules

One of the primary applications of (S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid is as an intermediate in the synthesis of lactivicin analogs. Lactivicin is a naturally occurring antibiotic with significant potential against various bacterial strains. The synthesis of lactivicin analogs often requires the introduction of specific functional groups that can be achieved using this compound as a precursor .

Antibiotic Research

The compound has been utilized in the development of new antibiotics. Researchers have explored its derivatives to enhance antimicrobial activity, targeting resistant bacterial strains. For instance, modifications to the Cbz group can yield compounds with improved pharmacological profiles .

Peptide Synthesis

This compound is also employed in peptide synthesis. The benzyloxycarbonyl protecting group is commonly used to protect amino acids during peptide coupling reactions, allowing for the selective formation of peptide bonds without unwanted side reactions .

Case Study 1: Synthesis of Lactivicin Analogs

A study published in the Journal of the American Chemical Society detailed the successful synthesis of lactivicin analogs using Z-DL-serine methyl ester as a starting material. The researchers modified the structure to improve efficacy against Gram-positive bacteria, demonstrating its utility in antibiotic development .

Case Study 2: Peptide Therapeutics

In another study, this compound was integral in synthesizing a peptide therapeutic aimed at treating metabolic disorders. The compound's stability allowed for successful incorporation into longer peptide chains, which were then tested for biological activity .

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid depends on its specific application. In peptide synthesis, the benzyloxycarbonyl group protects the amino group, preventing unwanted reactions. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The chiral center ensures the formation of enantiomerically pure products, which is crucial in pharmaceutical applications.

Comparison with Similar Compounds

Substituent Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name (IUPAC) Substituents/Modifications Molecular Formula Key Properties/Applications Reference ID
(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid β-OH, α-Me C₁₂H₁₅NO₅ Rigid backbone for protease inhibition; chiral synthesis
(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-difluoro-2-methylpropanoic acid β-F₂ instead of β-OH C₁₂H₁₃F₂NO₴ Enhanced metabolic stability; fluorination alters electronic properties
(S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid (Acid 5) Cyclohexyl instead of β-OH/α-Me C₁₈H₂₃NO₄ Increased hydrophobicity; used in macrocyclic peptide synthesis
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid 4-Iodophenyl at β-position C₁₈H₁₇INO₄ Heavy atom for crystallography; potential radiopharmaceutical applications
(S)-5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid (ZQS) Oxopentanoic acid chain C₁₃H₁₅N₂O₆ Amide linkage for peptide elongation; used in dipeptidyl peptidase inhibitors
Methyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((S)-morpholin-2-yl)propanoate (S36-4) Morpholine ring at β-position C₁₇H₂₂N₂O₅ Conformational constraint for kinase inhibition (e.g., RAS inhibitors)

Stereochemical and Functional Group Impact

  • β-Hydroxy vs. β-Fluorine : The hydroxyl group in the parent compound participates in hydrogen bonding, crucial for binding to enzymatic active sites (e.g., HIV protease) . In contrast, difluoro analogs () exhibit reduced polarity and increased lipophilicity, enhancing blood-brain barrier penetration .
  • Aromatic vs. Aliphatic Substituents : The 4-iodophenyl variant () introduces steric bulk and heavy atoms, useful in X-ray crystallography, whereas cyclohexyl () or cyclopropyl () groups optimize hydrophobic interactions in drug-receptor binding.
  • Morpholine Integration : Compounds like S36-4 () incorporate heterocyclic rings, restricting rotational freedom and improving target specificity against kinases .

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid, commonly referred to as benzylserine, is a chiral compound with significant relevance in both organic chemistry and biological applications. Its structure includes a benzyloxycarbonyl group, an amino group, a hydroxy group, and a methyl group, making it a versatile building block for various synthetic pathways.

  • Molecular Formula : C₁₃H₁₇N₁O₅
  • Molecular Weight : 267.28 g/mol
  • IUPAC Name : this compound

The compound's structure allows it to participate in various chemical reactions, such as oxidation and reduction, which are critical for its biological activity. The benzyloxycarbonyl group serves as a protective group for the amino functionality, facilitating its role in peptide synthesis.

The biological activity of this compound is primarily linked to its ability to act as a precursor in peptide synthesis. The hydroxy group can engage in hydrogen bonding, which enhances its interactions with enzymes and receptors. This compound's chirality is crucial for the specificity of its biological interactions, particularly in pharmacological contexts.

Biological Applications

  • Peptide Synthesis :
    • The compound is frequently utilized as an intermediate in the synthesis of peptides, which are vital for various biological functions and therapeutic applications.
    • Its ability to protect the amino group during synthesis enhances the yield and purity of the resulting peptides.
  • Pharmaceutical Development :
    • Benzylserine has been explored for its potential as a drug candidate due to its structural similarities to natural amino acids.
    • Research indicates that derivatives of this compound may exhibit inhibitory effects on specific amino acid transporters, which are implicated in cancer metabolism .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Amino Acid Transport Inhibition :
    • Research highlighted the role of benzylserine as an inhibitor of ASCT2, an amino acid transporter associated with tumor growth. It was shown to inhibit glutamine uptake in cancer cells with an IC50 value around 7.2 µM .
  • Structural Analysis :
    • Crystal structure analyses have provided insights into the conformational dynamics of benzylserine derivatives, revealing how structural variations impact their binding affinities to target proteins .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Peptide SynthesisUsed as an intermediate in peptide synthesis; protects amino functionality
ASCT2 InhibitionInhibits glutamine uptake; potential anti-cancer properties
Structural InsightsProvides data on conformational dynamics and binding affinities

Q & A

Q. What are the established synthetic routes for (S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid?

A common method involves coupling reactions using a benzyloxycarbonyl (Cbz)-protected amino acid derivative. For example, in a scaled synthesis, 2-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid was reacted with a brominated ketone (e.g., 2-bromo-1-(4-fluoro-3-methylphenyl)ethan-1-one) in DMF with potassium carbonate (K₂CO₃) as a base at room temperature. The reaction typically completes within 1 hour, followed by extraction with ethyl acetate and purification via evaporation .

Q. How is the stereochemical purity of this compound validated?

Stereochemical integrity is confirmed using chiral HPLC or polarimetry. For instance, related Cbz-protected amino acids show specific optical rotations (e.g., -13.2° in 3 N NaOH at 18°C for structurally similar compounds) . Nuclear Overhauser Effect (NOE) NMR experiments can further resolve spatial arrangements of substituents, ensuring the (S)-configuration is retained during synthesis .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data are limited for this compound, structurally related Cbz-protected amino acids require:

  • Respiratory protection : Use NIOSH-certified P95 respirators for particulates or OV/AG/P99 cartridges for higher protection .
  • Skin/eye protection : Wear nitrile gloves and chemical goggles.
  • Storage : Store in a moisture-free environment at -20°C to prevent hydrolysis of the Cbz group .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity but may require post-reaction dilution to avoid side reactions .
  • Base selection : K₂CO₃ is effective for deprotonation, but Cs₂CO₃ may improve solubility in non-polar systems.
  • Temperature control : Room temperature minimizes racemization, but slight heating (e.g., 40°C) can accelerate sluggish reactions.

Q. How does the compound’s stability vary under acidic/basic conditions?

The Cbz group is acid-labile, requiring neutral to mildly basic conditions (pH 7–9) for stability. Hydrolysis under strong acidic conditions (e.g., HCl) cleaves the Cbz protecting group, while basic conditions (pH >10) may deprotonate the hydroxyl group, altering reactivity . Accelerated stability studies (40°C/75% RH for 4 weeks) are recommended to assess degradation pathways.

Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR vs. MS)?

  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+1]+ = 403.2 observed in related compounds) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals, particularly for methyl and hydroxyl protons.
  • X-ray crystallography : Provides definitive structural confirmation if crystalline derivatives are accessible .

Q. How can computational modeling predict reactivity in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Transition states : For stereoselective reactions, predicting enantiomeric excess.
  • Solvent effects : COSMO-RS simulations evaluate solvent interactions during coupling steps .

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